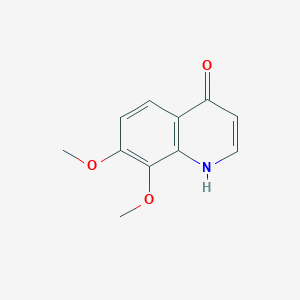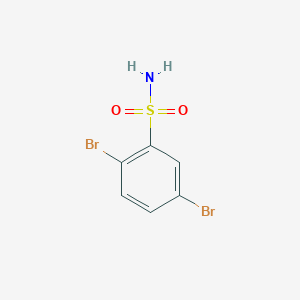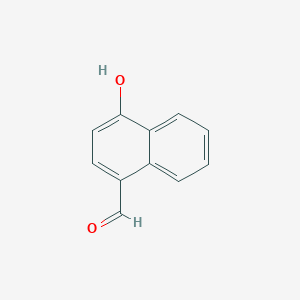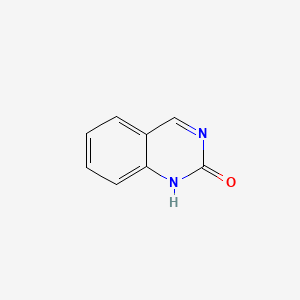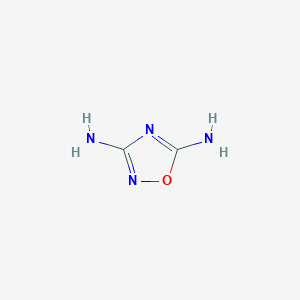
1,2,4-Oxadiazole-3,5-diamine
描述
1,2,4-Oxadiazole-3,5-diamine is an organic compound that belongs to the oxadiazole family, which is characterized by a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom
准备方法
Synthetic Routes and Reaction Conditions: 1,2,4-Oxadiazole-3,5-diamine can be synthesized through several methods. One common approach involves the cyclization of O-acylamidoximes. This reaction typically requires an acylating agent such as acyl chloride or anhydride, followed by cyclocondensation in the presence of a base like tetra-n-butylammonium fluoride in tetrahydrofuran at room temperature . Another method involves the reaction of nitriles with hydroxylamine and Meldrum’s acids under microwave irradiation and solvent-free conditions .
Industrial Production Methods: Industrial production of this compound often involves scalable and efficient synthetic routes. The use of continuous flow reactors and microwave-assisted synthesis are common in industrial settings to enhance reaction rates and yields while maintaining safety and environmental standards.
化学反应分析
1,2,4-Oxadiazole-3,5-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxadiazole derivatives with different functional groups.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of amino derivatives.
Common reagents and conditions used in these reactions include bases like potassium carbonate, solvents such as dimethyl sulfoxide, and catalysts like palladium on carbon. Major products formed from these reactions include various substituted oxadiazoles and their derivatives .
科学研究应用
1,2,4-Oxadiazole-3,5-diamine has a wide range of scientific research applications:
作用机制
The mechanism of action of 1,2,4-oxadiazole-3,5-diamine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit enzymes such as succinate dehydrogenase, leading to the disruption of cellular respiration in nematodes . Additionally, it can interfere with the production of reactive oxygen species and the accumulation of lipofuscin and lipids, which are crucial for the survival and reproduction of certain pathogens .
相似化合物的比较
1,2,4-Oxadiazole-3,5-diamine can be compared with other oxadiazole derivatives, such as:
1,2,5-Oxadiazole (Furazan): Known for its high-energy properties and use in explosives.
1,3,4-Oxadiazole: Commonly used in pharmaceuticals for its antimicrobial and anticancer activities.
1,2,3-Oxadiazole: Less common but explored for its unique electronic properties.
The uniqueness of this compound lies in its dual amino groups, which provide versatility in chemical modifications and enhance its biological activity .
属性
IUPAC Name |
1,2,4-oxadiazole-3,5-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4N4O/c3-1-5-2(4)7-6-1/h(H4,3,4,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAWFQBQRCNCLFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NOC(=N1)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70325818 | |
| Record name | 1,2,4-oxadiazole-3,5-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70325818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34139-57-6 | |
| Record name | 1,2,4-Oxadiazole, 3,5-diamino- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034139576 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Oxadiazole, 3,5-diamino- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=519260 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2,4-oxadiazole-3,5-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70325818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,4-OXADIAZOLE, 3,5-DIAMINO- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UNW2VPF27N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action for 1,2,4-Oxadiazole-3,5-diamine derivatives as H2-antagonists?
A: While the provided abstracts don't delve into the specific binding interactions, research [] indicates that certain N3,N5-substituted this compound derivatives demonstrate H2-antagonist activity. This suggests they likely compete with histamine for binding to H2 receptors, primarily in the context of the isolated guinea-pig atrium model used in the study. Further research is needed to elucidate the precise binding sites and downstream signaling pathways affected.
Q2: How does the structure of this compound derivatives influence their H2-antagonist activity?
A: The study [] highlights the structure-activity relationship by synthesizing various derivatives with modifications at the N3 and N5 positions. Specifically, compounds with N5-(3-[3-(1-Piperidinylmethyl)phenoxy) phenoxy]propyl) and N5(2-[(5-dimethylaminomethyl-2-furanyl) methylthio] ethyl) substitutions, along with variations at the N3 position, were found to impact H2-antagonistic activity. Notably, compounds 10a and 10c, with specific N3 substitutions, exhibited significant potency. This underscores the importance of specific substituents at both the N3 and N5 positions for optimal H2 receptor binding and activity.
Q3: Beyond H2-antagonist activity, what other photochemical properties have been observed with this compound?
A: Research [] explored the photodecomposition of this compound in low-temperature matrices. The study revealed the formation of not only expected [NH2, C, N, O] isomers but also the novel diazenecarbaldehyde (HNNCHO). This finding was supported by both matrix-isolation infrared (MI-IR) spectroscopy and computational chemistry methods. The study also suggests that HNNCHO forms through a distinct pathway than other photoproducts like H2NNCX and H2NC(NX) (X = O).
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


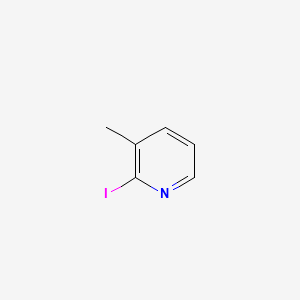
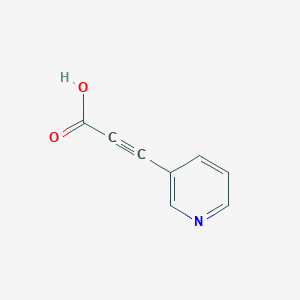

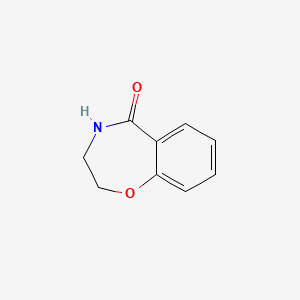

![2-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1296445.png)
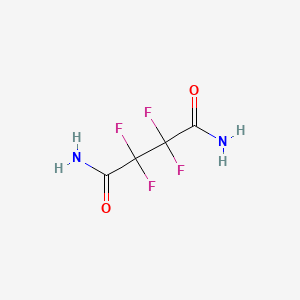
![5-[4-(Trifluoromethyl)phenyl]-1H-tetrazole](/img/structure/B1296447.png)
